molecular formula C12H17ClN2O4 B554411 Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride CAS No. 35761-27-4

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride

Cat. No. B554411
CAS RN: 35761-27-4
M. Wt: 252,27*36,45 g/mole
InChI Key: OLOFLUKZNNTGBC-PPHPATTJSA-N
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Description

“Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O4 . It is also known as “Methyl 2- (S)- amino-3-aminopropionate, hydrochloride” or "3-Amino-N- [ (phenylmethoxy)carbonyl]-L-alanine methyl ester hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.73 . It is a solid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

Polymer Science and Materials

  • Synthesis of Polyesters with Amino Acid Moieties : A study explored the synthesis of polyesters and copolyesters incorporating amino acid moieties in the main chain, utilizing derivatives of amino acids for polymer preparation. This approach aims to create polymers with specific functionalities and biocompatibility Wang & Nakamura, 1994.
  • Development of Thermostabilizers for Polypropylene : Research into the synthesis of certain amine compounds, including derivatives of amino propionates, has led to the development of novel thermostabilizers for polypropylene, highlighting the role of these compounds in improving the heat stability of polymers Aghamali̇yev et al., 2018.

Medicinal Chemistry and Biochemistry

  • Selective Protection and Modification of Amino Acids : The selective protection of amino acids, such as 2,3-diaminopropionic acid, to yield specific esters and hydrochlorides demonstrates the compound's utility in synthetic and medicinal chemistry for developing pharmaceuticals Egbertson et al., 1993.
  • Synthesis of Bifunctional Amidination Reagents : Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride has been presented as a novel amidination reagent, derived from similar compounds, showcasing its application in protein modification and potentially in drug development Müller & Pfleiderer, 1978.

Enzymatic Studies and Biological Applications

  • Study on Antitumor and Bacterial Activity : N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, related to the compound , has been utilized as an antitumor drug and studied for its effects on bacteria, specifically Bacillus subtilis, indicating its potential in antibiotic development Shimi & Shoukry, 1975.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOFLUKZNNTGBC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548520
Record name Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride

CAS RN

35761-27-4
Record name L-Alanine, 3-amino-N-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35761-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-((phenylmethoxy)carbonyl)-L-alanine methyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035761274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-N-((PHENYLMETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NKW3MQF65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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